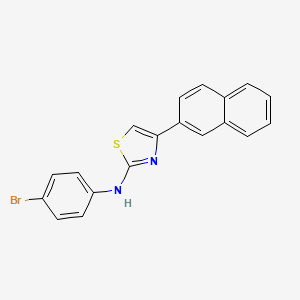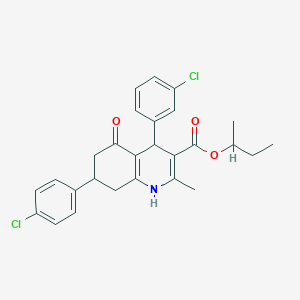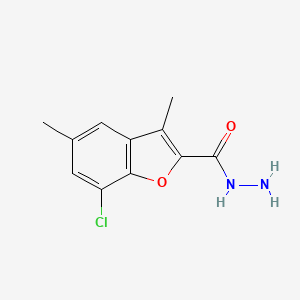![molecular formula C14H19Cl2N3OS B5116114 N-(2,4-dichlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B5116114.png)
N-(2,4-dichlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea, commonly known as DMTU, is a chemical compound that has been widely used in scientific research for its unique properties. DMTU is a thiourea derivative that has been synthesized and studied for its antioxidant and neuroprotective effects. In
作用机制
DMTU exerts its antioxidant and neuroprotective effects by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. DMTU also modulates the activity of various signaling pathways, including the nuclear factor-κB and mitogen-activated protein kinase pathways.
Biochemical and Physiological Effects:
DMTU has been shown to have various biochemical and physiological effects in different cell types and animal models. It has been shown to improve cognitive function and reduce oxidative stress in aged rats. DMTU has also been shown to protect against ischemia-reperfusion injury in various organs, such as the heart, liver, and kidney. Moreover, DMTU has been studied for its potential therapeutic effects in cancer, diabetes, and other diseases.
实验室实验的优点和局限性
DMTU has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has low toxicity and can be used at relatively high concentrations without affecting cell viability. DMTU is also a water-soluble compound that can be easily administered to cells and animals. However, DMTU has some limitations for lab experiments. It has a short half-life in vivo, which limits its effectiveness in certain experimental settings. Moreover, DMTU can interfere with some biochemical assays, such as the measurement of lipid peroxidation.
未来方向
DMTU has promising potential for various biomedical applications. Future research should focus on elucidating the molecular mechanisms of DMTU's antioxidant and neuroprotective effects. Moreover, the development of more stable and effective analogs of DMTU could enhance its therapeutic potential. Furthermore, the potential use of DMTU in combination with other drugs or therapies should be explored. Finally, the translation of DMTU's preclinical findings into clinical trials should be pursued to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, DMTU is a thiourea derivative that has been widely used in scientific research for its antioxidant and neuroprotective properties. It has been shown to protect against oxidative stress-induced cell damage and death in various cell types and animal models. DMTU has promising potential for various biomedical applications, and future research should focus on elucidating its molecular mechanisms and developing more stable and effective analogs.
合成方法
DMTU can be synthesized by reacting 2,4-dichlorophenyl isothiocyanate with 3-(4-morpholinyl)propylamine in the presence of a base. The reaction yields DMTU as a white crystalline solid with a melting point of 154-156°C. The purity of the compound can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学研究应用
DMTU has been extensively used in scientific research for its antioxidant and neuroprotective properties. It has been shown to protect against oxidative stress-induced cell damage and death in various cell types, including neurons, astrocytes, and endothelial cells. DMTU has also been studied for its potential therapeutic effects in various neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
属性
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(3-morpholin-4-ylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2N3OS/c15-11-2-3-13(12(16)10-11)18-14(21)17-4-1-5-19-6-8-20-9-7-19/h2-3,10H,1,4-9H2,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVFYUJJBKRNNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[6-(3,4-dimethylphenoxy)hexyl]piperidine](/img/structure/B5116040.png)
![N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5116045.png)


![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5116060.png)
![dimethyl 5-(4-fluorophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate](/img/structure/B5116061.png)



![2-chloro-N-(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5116098.png)
![3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5116108.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[phenyl(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5116122.png)
![3-({[3-(dimethylamino)-2,2-dimethylpropyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5116123.png)
![5-propyl-3-(1-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5116130.png)
